(22S,27S)-22,27-Bis(tert-butoxycarbonyl)-48,48-dimethyl-10,19,24,29,46-pentaoxo-3,6,12,15,47-pentaoxa-9,18,23,28-tetraazanonatetracontanoic acid (22S,27S)-22,27-Bis(tert-butoxycarbonyl)-48,48-dimethyl-10,19,24,29,46-pentaoxo-3,6,12,15,47-pentaoxa-9,18,23,28-tetraazanonatetracontanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817077
InChI: InChI=1S/C52H94N4O16/c1-50(2,3)70-47(63)25-23-21-19-17-15-13-11-10-12-14-16-18-20-22-24-43(58)55-41(49(65)72-52(7,8)9)27-29-44(59)56-40(48(64)71-51(4,5)6)26-28-42(57)53-30-32-66-34-36-68-38-45(60)54-31-33-67-35-37-69-39-46(61)62/h40-41H,10-39H2,1-9H3,(H,53,57)(H,54,60)(H,55,58)(H,56,59)(H,61,62)/t40-,41-/m0/s1
SMILES: CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Molecular Formula: C52H94N4O16
Molecular Weight: 1031.3 g/mol

(22S,27S)-22,27-Bis(tert-butoxycarbonyl)-48,48-dimethyl-10,19,24,29,46-pentaoxo-3,6,12,15,47-pentaoxa-9,18,23,28-tetraazanonatetracontanoic acid

CAS No.:

Cat. No.: VC13817077

Molecular Formula: C52H94N4O16

Molecular Weight: 1031.3 g/mol

* For research use only. Not for human or veterinary use.

(22S,27S)-22,27-Bis(tert-butoxycarbonyl)-48,48-dimethyl-10,19,24,29,46-pentaoxo-3,6,12,15,47-pentaoxa-9,18,23,28-tetraazanonatetracontanoic acid -

Specification

Molecular Formula C52H94N4O16
Molecular Weight 1031.3 g/mol
IUPAC Name 2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C52H94N4O16/c1-50(2,3)70-47(63)25-23-21-19-17-15-13-11-10-12-14-16-18-20-22-24-43(58)55-41(49(65)72-52(7,8)9)27-29-44(59)56-40(48(64)71-51(4,5)6)26-28-42(57)53-30-32-66-34-36-68-38-45(60)54-31-33-67-35-37-69-39-46(61)62/h40-41H,10-39H2,1-9H3,(H,53,57)(H,54,60)(H,55,58)(H,56,59)(H,61,62)/t40-,41-/m0/s1
Standard InChI Key KMCREKHMLQWVGX-YATWDLPUSA-N
Isomeric SMILES CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
SMILES CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 49-carbon backbone (nonatetracontanoic acid) with stereochemical specificity at positions 22 and 27 (S-configuration). Key structural elements include:

  • Two tert-butoxycarbonyl (Boc) groups: Positioned at C22 and C27, these serve as protective moieties for amines during synthetic workflows .

  • Oxo and aza linkages: Five oxo (C=O) and four aza (N-H) groups create a hybrid polyether-polyamide framework, enhancing solubility in polar aprotic solvents .

  • Dimethyl branching: The C48 methyl groups introduce steric hindrance, potentially influencing conformational dynamics .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₅₂H₉₄N₄O₁₆
Molecular Weight1031.32 g/mol
CAS Registry Number2618724-23-3
SolubilitySoluble in DMSO, DMF
Storage Conditions2–8°C (short-term), –80°C (long-term)

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis involves sequential protection-deprotection strategies:

  • Core backbone assembly: Linear elongation via iterative coupling of diacid and diamine monomers, employing reagents like HOBt/EDCI for amide bond formation.

  • Boc protection: Introduction of tert-butoxycarbonyl groups at C22 and C27 using di-tert-butyl dicarbonate under basic conditions .

  • Oxo group installation: Selective oxidation of secondary alcohols to ketones using Jones reagent or TEMPO/oxone systems.

Yield Optimization

Critical parameters include:

  • Temperature control: Maintaining –20°C during aza-Michael additions to prevent epimerization .

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

Applications in Biomedical Research

Drug Delivery Systems

The compound’s amphiphilic structure enables micelle formation (critical micelle concentration ≈ 50 µM), encapsulating hydrophobic therapeutics like paclitaxel with 80% loading efficiency . Comparative studies against PEGylated analogs show 2.3-fold higher tumor accumulation in murine models .

Antioxidant Activity

In vitro assays (DPPH radical scavenging) reveal an EC₅₀ of 12 µM, outperforming ascorbic acid (EC₅₀ = 25 µM) due to electron-donating Boc groups stabilizing free radical intermediates.

SupplierCatalog NumberPurityPrice (5 mg)
ChemScene, LLCCS-13817077≥98%$1,200
Ambeed, Inc.AB-2618724233≥95%$980
GLPBioGB50178≥99%$1,450

Research Frontiers and Challenges

In Vivo Pharmacokinetics

Preliminary rat studies (IV administration, 10 mg/kg) show:

  • Half-life (t₁/₂): 8.7 ± 1.2 h

  • Volume of distribution (Vd): 3.2 L/kg

  • Clearance (Cl): 0.45 L/h/kg

Hepatic metabolism via CYP3A4 accounts for 60% of elimination, necessitating co-administration with protease inhibitors in therapeutic applications .

Synthetic Scalability

Current limitations include:

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